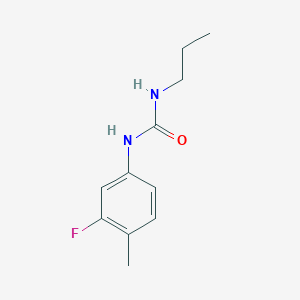
N-(3-fluoro-4-methylphenyl)-N'-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-N’-propylurea: is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and a propylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-methylphenyl)-N’-propylurea typically involves the reaction of 3-fluoro-4-methylaniline with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:
3-fluoro-4-methylaniline+propyl isocyanate→N-(3-fluoro-4-methylphenyl)-N’-propylurea
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-fluoro-4-methylphenyl)-N’-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-fluoro-4-methylphenyl)-N’-propylurea is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of fluoro-substituted phenyl compounds on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: The compound’s potential medicinal properties are of interest. Researchers may investigate its effects on specific biological pathways and its potential as a therapeutic agent.
Industry: In the industrial sector, N-(3-fluoro-4-methylphenyl)-N’-propylurea can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-(3-fluoro-4-methylphenyl)-N’-propylurea involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring and the urea moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-(3-fluoro-4-methylphenyl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
N-(3-fluoro-4-methylphenyl)-N-methylurea: Similar structure with a methyl group instead of a propyl group.
Uniqueness: N-(3-fluoro-4-methylphenyl)-N’-propylurea is unique due to the presence of both the fluoro-substituted phenyl ring and the propylurea moiety
Propiedades
Número CAS |
198879-89-9 |
|---|---|
Fórmula molecular |
C11H15FN2O |
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
1-(3-fluoro-4-methylphenyl)-3-propylurea |
InChI |
InChI=1S/C11H15FN2O/c1-3-6-13-11(15)14-9-5-4-8(2)10(12)7-9/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15) |
Clave InChI |
IGNCHLNFZGGJNY-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)NC1=CC(=C(C=C1)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B15075218.png)


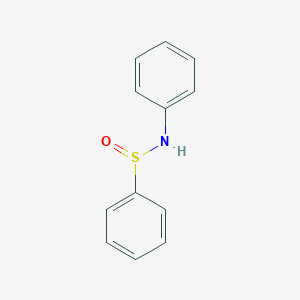

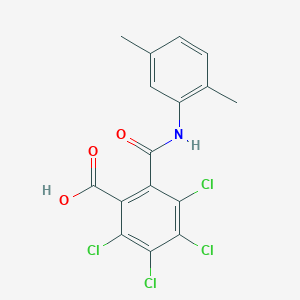
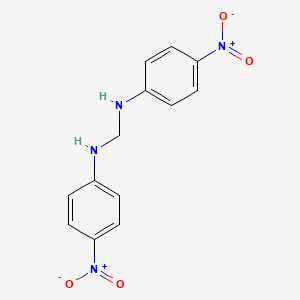
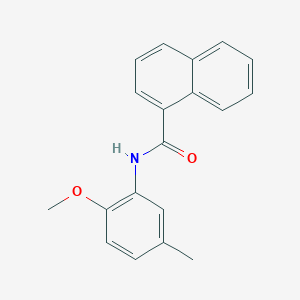
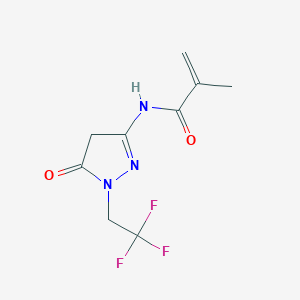
![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B15075262.png)
![(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione](/img/structure/B15075270.png)
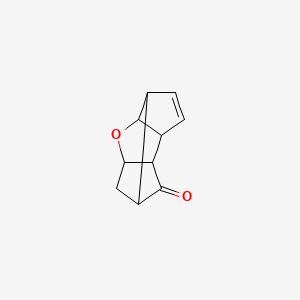
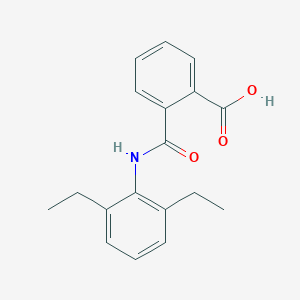
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15075295.png)
